molecular formula C5H8N2O4 B1197508 alpha-Amino-3-oxo-5-isoxazolidineacetic acid

alpha-Amino-3-oxo-5-isoxazolidineacetic acid

Cat. No. B1197508
M. Wt: 160.13 g/mol
InChI Key: NTHMUJMQOXQYBR-OKKQSCSOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tricholomic acid is an isoxazolidinone and a non-proteinogenic alpha-amino acid.

Scientific Research Applications

Synthesis of Functionalized Amino Acids and Nitrogen Heterocycles

Research has demonstrated the use of alpha-amino acids, such as alpha-Amino-3-oxo-5-isoxazolidineacetic acid, in the stereoselective synthesis of functionalized nitrogen heterocycles. For instance, a study by Hoang et al. (2007) developed a stereoselective synthesis method for 4,5-disubstituted imidazolidines-2-ones from alpha-amino acids, which can be precursors to beta, gamma-diaminoacids or 3-aminopyrrolidines (Hoang et al., 2007).

Novel Amino Acid Synthesis

The compound has been utilized in the synthesis of novel amino acids. Luisi et al. (2003) described a method for synthesizing alpha-epoxy-beta-amino acids using a route that combines the chemistry of oxazolinyloxiranyllithiums with that of nitrones, highlighting the versatility of alpha-amino acids in synthetic chemistry (Luisi et al., 2003).

Glyoxal-Arginine Modifications

Research by Glomb and Lang (2001) explored the reaction of arginine with glyoxal, leading to products that can be related to this compound in their structure and formation mechanisms (Glomb & Lang, 2001).

Enantiomerically Pure Amino Acids

Lee et al. (2003) reported a scalable synthetic route for the preparation of alpha-substituted beta-amino acids (beta(2)-amino acids), using a process involving diastereomeric mixtures of alpha-substituted isoxazolidinones, which are separable and useful for beta-peptide synthesis (Lee et al., 2003).

Conformationally Restricted Glutamic Acid Analogue

Bunch et al. (2003) focused on designing conformationally restricted analogues of alpha-amino acids, including a study on 2-azanorbornane-3-exo,5-endo-dicarboxylic acid, a novel restricted (S)-glutamic acid (Glu) analogue (Bunch et al., 2003).

Synthesis of Thiazolidin-4-ones with Carbohydrate Moiety

Chen et al. (2008) synthesized novel 2-aryl-3-[5-deoxy-1,2-O-isopropylidene-alpha-D-xylofuranose-5-C-yl] thiazolidin-4-ones, demonstrating the diverse applications of alpha-amino acids in synthesizing compounds with potential antitumor activity (Chen et al., 2008).

properties

Molecular Formula

C5H8N2O4

Molecular Weight

160.13 g/mol

IUPAC Name

(2S)-2-amino-2-[(5S)-3-oxo-1,2-oxazolidin-5-yl]acetic acid

InChI

InChI=1S/C5H8N2O4/c6-4(5(9)10)2-1-3(8)7-11-2/h2,4H,1,6H2,(H,7,8)(H,9,10)/t2-,4-/m0/s1

InChI Key

NTHMUJMQOXQYBR-OKKQSCSOSA-N

Isomeric SMILES

C1[C@H](ONC1=O)[C@@H](C(=O)O)N

SMILES

C1C(ONC1=O)C(C(=O)O)N

Canonical SMILES

C1C(ONC1=O)C(C(=O)O)N

synonyms

amino-(3'-hydroxy-4',5'-dihydroisoxazol-5'-yl)acetic acid
tricholomic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha-Amino-3-oxo-5-isoxazolidineacetic acid
Reactant of Route 2
alpha-Amino-3-oxo-5-isoxazolidineacetic acid
Reactant of Route 3
alpha-Amino-3-oxo-5-isoxazolidineacetic acid
Reactant of Route 4
alpha-Amino-3-oxo-5-isoxazolidineacetic acid
Reactant of Route 5
alpha-Amino-3-oxo-5-isoxazolidineacetic acid
Reactant of Route 6
alpha-Amino-3-oxo-5-isoxazolidineacetic acid

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